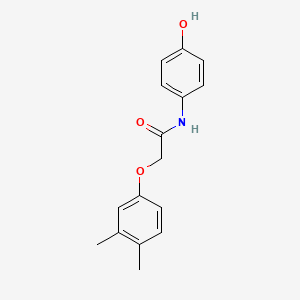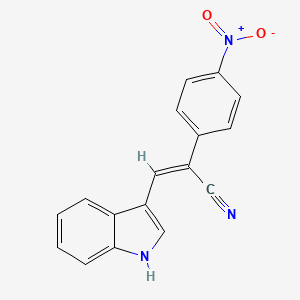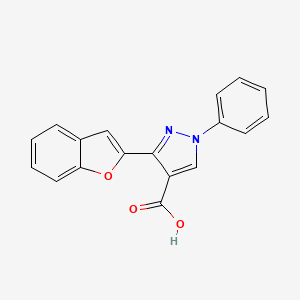
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of organic compounds known as anilides. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.
Mecanismo De Acción
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide reduces inflammation and pain, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, and reducing the production of reactive oxygen species (ROS). It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide is its potential as a drug delivery system, as it can be used to target specific cells or tissues. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy as a drug are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for cancer, as it has been found to inhibit tumor growth in vitro. Another area of interest is its potential as a neuroprotective agent, as it has been found to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the safety and efficacy of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide as a drug, including its potential side effects and interactions with other medications.
Métodos De Síntesis
The synthesis of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide involves the reaction between 3-bromophenol and 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide as a product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has also been investigated for its potential as a drug delivery system, as it can be used to target specific cells or tissues.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKPCPRMSPKOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)


![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)




![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)